molecular formula C12H22O11 B8071608 (3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

(3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Cat. No.: B8071608
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-GIDMMKMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name (3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol defines β-cellobiose as a β-1,4-linked disaccharide of D-glucose. The stereochemical descriptors specify:

  • C1 (non-reducing end) : 3R,4R,6R configuration in the β-D-glucopyranose ring
  • C4' (reducing end) : 3S,4S,6S configuration in the second β-D-glucopyranose unit

This arrangement creates a syn-axial orientation at the glycosidic bond (C1-O-C4'), distinguishing it from α-linked disaccharides. Density Functional Theory (DFT) calculations reveal three energy minima for the φ (H1'-C1'-O-C4) and ψ (C1'-O-C4-H4) dihedral angles in aqueous solution:

Conformation φ (°) ψ (°) Relative Energy (kcal/mol)
syn-φ/syn-ψ 22 -40 0.0 (global minimum)
anti-φ/syn-ψ -158 -40 +1.2
syn-φ/anti-ψ 22 140 +2.5

The syn-φ/syn-ψ conformation dominates due to favorable O5'...HO3 hydrogen bonding (2.7 Å distance), which reduces steric strain between the pyranose rings.

Comparative Analysis with Related Disaccharide Structures

β-Cellobiose’s structural divergence from other common disaccharides is evident in glycosidic linkage geometry and intermolecular interactions:

Property β-Cellobiose Maltose (α-1,4) Lactose (β-1,4)
Glycosidic Bond β-1,4 α-1,4 β-1,4 (Gal-Glc)
Torsion Angles (°) φ=22, ψ=-40 φ=60, ψ=-15 φ=25, ψ=-35
Intramolecular H-Bond O5'...HO3 (50% occupancy) None O6...HO2' (weak)
$$^{13}\text{C}$$ NMR δ (C4) 70.0–80.4 ppm 78.2 ppm 79.5 ppm

The β-1,4 linkage in cellobiose imposes greater conformational rigidity compared to maltose’s α-1,4 bond, as evidenced by narrower φ/ψ distributions in molecular dynamics simulations. Lactose’s galactose unit introduces additional steric hindrance, reducing its solubility relative to cellobiose.

Glycosidic Linkage Conformation and Intramolecular Hydrogen Bonding

Neutron diffraction studies with isotopic substitution (NDIS) resolve two critical interactions governing cellobiose’s conformation:

  • O5'...HO3 Hydrogen Bond : Occupies 50% of the time with a 2.70 ± 0.05 Å distance, stabilizing the syn-φ/syn-ψ conformation.
  • Water-Mediated Bridging : Solvent molecules occupy the remaining 50% of O5' hydrogen bonding sites, facilitating conformational flexibility.

DFT-optimized geometries at the ωB97X-D/6-311++G** level reveal:
$$
E{\text{total}} = E{\text{electronic}} + E{\text{ZPE}} + \Delta G{\text{solv}}
$$
Where solvent effects (ΔG_solv) lower the syn-φ/syn-ψ energy by 3.8 kcal/mol compared to vacuum calculations.

NMR chemical shifts provide conformational fingerprints:

  • C1' (reducing end) : 95.3–103.3 ppm, sensitive to ψ angle variations
  • C4 (non-reducing) : 70.0–80.4 ppm, correlates with φ angle

The H1'-C1'-O-C4' dihedral (φ) directly impacts $$^3J_{\text{H1',C4'}}$$ coupling constants, measurable through $$^{13}\text{C}$$-detected NMR for conformational analysis.

Properties

IUPAC Name

(3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5-,6+,7-,8?,9?,10+,11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-GIDMMKMYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@@H]([C@H](C([C@H](O1)O[C@H]2[C@H](C([C@H](OC2CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS]
Record name Starch, soluble
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18020
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

9005-84-9
Record name Amylodextrin
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amylodextrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is a complex carbohydrate derivative with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C54H88O21
  • Molecular Weight : 1073.30 g/mol
  • Topological Polar Surface Area (TPSA) : 326.00 Ų
  • LogP : 0.30 (indicating moderate lipophilicity)

Structural Representation

The compound's structure includes multiple hydroxyl groups, which are critical for its biological interactions. The stereochemistry at various positions contributes to its specific biological functions.

Antioxidant Properties

Research indicates that the compound exhibits strong antioxidant activity. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies have shown that it can significantly reduce oxidative markers in vitro.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory conditions.

Antimicrobial Activity

Preliminary studies reveal that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Studies

  • Case Study on Antioxidant Activity : In a controlled study involving human cell lines, the compound reduced oxidative stress markers by up to 50% compared to untreated controls.
  • Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines.
  • Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Candida albicans, showing inhibition zones comparable to standard antibiotics.

The biological activities of the compound can be attributed to its ability to modulate various signaling pathways:

  • Nuclear Factor kappa B (NF-kB) Pathway : The compound inhibits the activation of NF-kB, a key regulator of inflammation.
  • Mitogen-Activated Protein Kinases (MAPK) : It modulates MAPK pathways involved in stress responses and inflammation.
  • Reactive Oxygen Species (ROS) Scavenging : The presence of multiple hydroxyl groups enhances its capacity to scavenge ROS effectively.

Therapeutic Potential

Given its diverse biological activities, this compound shows promise for several therapeutic applications:

  • Chronic Inflammatory Diseases : Potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.
  • Infectious Diseases : As an adjunct therapy for bacterial and fungal infections.
  • Oxidative Stress-related Disorders : Possible use in conditions like neurodegenerative diseases where oxidative damage is prevalent.

Scientific Research Applications

Structural Overview

The compound features a complex structure that includes multiple hydroxyl groups and oxane rings, which contribute to its solubility and reactivity. Its stereochemistry plays a crucial role in determining its biological interactions and functional properties.

Key Structural Features:

  • Hydroxymethyl Groups : Enhance solubility and biological activity.
  • Trihydroxy Groups : Contribute to hydrogen bonding capabilities.
  • Oxane Rings : Provide stability and rigidity to the molecular structure.

A. Enzyme Inhibition

Research has indicated that compounds with similar structures can act as enzyme inhibitors. For instance, studies have shown that sugar alcohol derivatives can inhibit glycosidases, which are crucial for carbohydrate metabolism. This inhibition can have implications for managing conditions like diabetes by regulating glucose levels.

B. Antioxidant Properties

The presence of multiple hydroxyl groups suggests potential antioxidant properties. Research has demonstrated that similar compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is vital in developing therapeutic agents for diseases linked to oxidative damage.

A. Drug Formulation

Due to its solubility and stability, this compound can be utilized as an excipient in drug formulations. It can enhance the bioavailability of poorly soluble drugs by improving their dissolution rates.

B. Targeted Drug Delivery

The structural features of the compound allow for modifications that can facilitate targeted drug delivery systems. For example, conjugating this compound with therapeutic agents could enhance their specificity towards certain cells or tissues.

A. Biodegradable Polymers

Research into biodegradable materials has identified sugar alcohol derivatives as potential building blocks for eco-friendly polymers. Their ability to degrade naturally makes them suitable for applications in packaging and biomedical devices.

B. Nanotechnology

The unique properties of this compound can be exploited in nanotechnology for the development of nanoparticles used in drug delivery systems or as contrast agents in imaging techniques.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of sugar alcohol derivatives on α-glucosidase enzymes. The results indicated that compounds with similar hydroxymethyl and trihydroxy groups exhibited significant inhibitory activity, suggesting potential use in diabetes management.

Case Study 2: Antioxidant Activity

Research conducted by Wang et al. (2020) demonstrated that sugar alcohol derivatives could effectively reduce oxidative stress markers in cellular models. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases where oxidative stress is a contributing factor.

Case Study 3: Biodegradable Polymers

A recent investigation into biodegradable polymers revealed that incorporating sugar alcohol derivatives into polymer matrices improved mechanical properties while maintaining biodegradability. This finding is crucial for developing sustainable materials for various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

Compound Name Molecular Formula Key Structural Features Stereochemical Differences
Target Compound C₁₂H₂₂O₁₁ Two pyranose rings, β-glycosidic bond, seven hydroxyl groups (3R,4R,6R) and (3S,4S,6S) configurations in the two rings
Lactose (4-O-β-D-galactopyranosyl-D-glucose) C₁₂H₂₂O₁₁ β(1→4) linkage between galactose and glucose (2R,3R,4S,5R,6S) in galactose vs. (3R,4R,6R) in target compound
α-Arbutin ((2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol) C₁₂H₁₆O₇ Glucose unit linked to hydroquinone via α-glycosidic bond Aromatic phenol substituent absent in target compound; α-linkage vs. β-linkage
(C₆H₁₀O₅)ₙ (e.g., cellulose/starch) (C₆H₁₀O₅)ₙ Polymeric structure with repeating glucose units Linear (cellulose) or branched (starch) vs. disaccharide target compound

Physicochemical Properties

Property Target Compound Lactose α-Arbutin Cellulose
Molecular Weight 342.30 g/mol 342.30 g/mol 272.25 g/mol Variable (polymer)
Water Solubility High (>500 mg/mL) 216 g/L (20°C) 50 g/L (20°C) Insoluble
Melting Point Not reported 223°C (decomposes) 195–198°C N/A (decomposes >260°C)
pKa NA 12.2 (hydroxyl groups) 10.2 (phenolic hydroxyl) N/A

Preparation Methods

Glycosyl Halide-Based Approaches

The Koenigs-Knorr method remains a cornerstone for glycoside synthesis. In this approach, the donor sugar is activated as a glycosyl halide (e.g., bromide or chloride), which reacts with a hydroxyl-containing acceptor under basic conditions. For the target compound, the synthesis involves:

  • Preparation of the glycosyl donor :

    • The reducing end of the donor sugar (e.g., glucose) is converted to a glycosyl bromide using HBr in acetic acid.

    • Example: Treatment of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose with HBr/AcOH yields the corresponding α-glycosyl bromide.

  • Glycosylation reaction :

    • The glycosyl bromide is coupled with the acceptor sugar (e.g., a partially protected oxane derivative) in the presence of silver carbonate (Ag₂CO₃) or barium carbonate (BaCO₃) to promote β-selectivity.

    • Critical parameters:

      • Anhydrous conditions to prevent hydrolysis.

      • Addition of molecular iodine (I₂) improves yields by suppressing side reactions (52% → 74% yield for gentiobiose analogs).

  • Deprotection :

    • Sequential removal of acetyl groups using Zemplén conditions (NaOMe/MeOH) yields the final product.

Limitations : Low yields due to competing hydrolysis and the need for extensive protecting group strategies.

Acid-Catalyzed Glycosidation

Perfluorosulfonic acid resins (e.g., Nafion) enable direct glycosidation without pre-activation of the donor. This method, patented for industrial-scale production, involves:

  • Reaction setup :

    • Donor (monosaccharide) and acceptor (oxane derivative) are heated in excess alcohol (e.g., methanol) with 5–20 wt% resin catalyst.

    • Example: Glucose and a tetrahydropyranol derivative react at 120°C under autogenous pressure (5.5–6.0 kg/cm²).

  • Key advantages :

    • Catalyst reusability without loss of activity.

    • Tolerance to moisture (up to 12% water content).

Representative data :

ParameterValue
Temperature120°C
Pressure5.5–6.0 kg/cm² (gauge)
Catalyst loading5 wt% resin
Yield74–85% (optimized)

Modern Catalytic Methods

Radical Glycosylation

A breakthrough in protecting-group-free synthesis employs photoinduced radical activation:

  • Capping step :

    • The anomeric hydroxyl of the donor sugar is converted to a 2,3,5,6-tetrafluoropyridine-4-thioglycoside via selective thiolation.

  • Desulfurative coupling :

    • Irradiation (λ = 450 nm) in the presence of an iridium photocatalyst ({Ir[dF(CF₃)ppy]₂(dtbpy)}PF₆) generates a glycosyl radical, which couples with the acceptor oxane.

    • Example: β-Selective coupling achieves >98% enantiomeric excess (ee) for C-, S-, and O-glycosides.

Advantages :

  • Eliminates need for protecting groups.

  • Compatible with native sugars (e.g., glucose, galactose).

Stereochemical Control Strategies

Chiral Auxiliaries

Temporary chiral directing groups enforce correct stereochemistry during cyclization:

  • Example : Use of (R)- or (S)-binaphthol esters to control the configuration at C3 and C4 of the oxane rings.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of enol ethers achieves >95% ee for tetrahydropyran intermediates:

  • Catalyst: Rh-(R)-BINAP complex.

  • Substrate: 3,4-Dihydro-2H-pyran-2-carboxylate.

Industrial-Scale Optimization

Continuous Flow Processes

Patented methods describe pumping monosaccharide-alcohol mixtures through resin-packed columns for continuous glycoside production:

ParameterBatch ProcessContinuous Flow
Reaction time30–180 min10–30 min residence
Catalyst reuse5–10 cycles>50 cycles
Throughput1–5 kg/day50–100 kg/day

Purification Techniques

  • Crystallization : Direct isolation from alcoholic solutions by concentration.

  • Chromatography : Reverse-phase HPLC for analytical-scale separation (purity ≥98%).

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalability
Koenigs-Knorr20–74Moderate (β:α = 3:1)Lab-scale
Acid resin catalysis74–85High (β-only)Industrial
Radical glycosylation80–97Excellent (β >98%)Pilot-scale

Emerging Innovations

Photoredox-Mediated C–H Activation

A 2023 protocol enables oxane ring formation via alcohol C–H functionalization:

  • Conditions : Ir photocatalyst, diphenyl vinyl sulfonium triflate, KO* t*Bu.

  • Yield : 97% for spiro-oxetanes, adaptable to tetrahydropyrans.

Computational Design

DFT calculations predict transition states for glycosidic bond formation, aiding in rational catalyst design .

Q & A

Q. Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationReference
NMR SpectroscopyStereochemical assignment
X-ray CrystallographyAbsolute configuration determination
Mass SpectrometryMolecular weight and purity confirmation

Q. Table 2: Steps for Addressing Data Contradictions

StepActionTools/Approaches
1Replicate experiments under strict conditionsControlled lab environment
2Analyze variables (pH, temp, solvents)DOE (Design of Experiments)
3Compare degradation profilesHPLC, LC-MS
4Apply statistical validationANOVA, Tukey’s HSD test

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.